ethyl 1-(4,5-dimethoxy-2-nitrobenzyl)-2-piperidinecarboxylate
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Overview
Description
“4,5-Dimethoxy-2-nitrobenzyl” is a derivative of 2-nitrobenzyl alcohol. It’s used as a reagent in the synthesis of various compounds and has applications in caging technology to develop pro-drugs .
Synthesis Analysis
“4,5-Dimethoxy-2-nitrobenzyl” compounds can be synthesized from 6-nitroveratraldehyde as a starting reagent . They are used in the synthesis of photolabile monomers and caged ligands .Molecular Structure Analysis
The molecular structure of “4,5-Dimethoxy-2-nitrobenzyl” compounds typically includes a benzene ring substituted with two methoxy groups and a nitro group .Chemical Reactions Analysis
“4,5-Dimethoxy-2-nitrobenzyl” compounds are used as photolabile protecting groups in caging technology. Upon irradiation with UV light, these compounds undergo photocleavage .Physical And Chemical Properties Analysis
The physical and chemical properties of “4,5-Dimethoxy-2-nitrobenzyl” compounds can vary. For example, “4,5-Dimethoxy-2-nitrobenzyl bromide” has a melting point of 131-133 °C (lit.) .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 1-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6/c1-4-25-17(20)13-7-5-6-8-18(13)11-12-9-15(23-2)16(24-3)10-14(12)19(21)22/h9-10,13H,4-8,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYDFWQXQSDEBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCN1CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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